2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride
Description
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is a halogenated and nitro-substituted benzenesulfonyl chloride derivative. This compound is notable for its trifunctional substituent pattern, combining bromine (Br), chlorine (Cl), and nitro (NO₂) groups on the benzene ring. These substituents confer unique reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and specialty polymers.
Properties
IUPAC Name |
2-bromo-5-chloro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO4S/c7-6-4(10(11)12)1-3(8)2-5(6)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWULEAITITGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the nitro group is activated by the presence of oxidizing agents, leading to the formation of intermediate species that further react to produce the final products. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₆H₂BrCl₂NO₄S
- Molecular Weight : 359.46 g/mol (calculated based on substituents).
- Purity Grades : Available in high-purity forms (≥99%) and custom specifications, including pharmaceutical and semiconductor grades .
- Applications : Primarily used as a sulfonating agent in nucleophilic substitution reactions due to the electron-withdrawing nitro group enhancing the electrophilicity of the sulfonyl chloride moiety.
Comparative Analysis with Structural Analogs
Compound 1: 5-Bromo-2-chlorobenzene-1-sulfonyl Chloride
- Molecular Formula : C₆H₃BrCl₂O₂S
- Molecular Weight : 289.96 g/mol
- CAS Number : 81226-68-8
- Substituents : Bromine at position 5, chlorine at position 2.
- Key Differences :
- Lacks the nitro group present in the target compound, reducing its electrophilicity and reactivity in SNAr (nucleophilic aromatic substitution) reactions.
- Lower molecular weight due to fewer substituents.
- Applications: Primarily used in less demanding sulfonation reactions where nitro-group activation is unnecessary .
Compound 2: 2-Chloro-5-nitrobenzene-1-sulfonyl Chloride
- Molecular Formula: C₆H₃Cl₂NO₄S
- Molecular Weight : 268.11 g/mol
- CAS Number : 4533-95-3
- Substituents : Chlorine at position 2, nitro at position 3.
- The nitro group at position 5 (meta to sulfonyl chloride) may alter regioselectivity in subsequent reactions compared to the target compound’s nitro group at position 3 (ortho to sulfonyl chloride). Applications: Used in synthesizing sulfonamides with specific steric requirements .
Data Table: Structural and Functional Comparison
| Property | 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | 2-Chloro-5-nitrobenzene-1-sulfonyl chloride |
|---|---|---|---|
| Molecular Formula | C₆H₂BrCl₂NO₄S | C₆H₃BrCl₂O₂S | C₆H₃Cl₂NO₄S |
| Molecular Weight (g/mol) | 359.46 | 289.96 | 268.11 |
| Substituent Positions | Br (2), Cl (5), NO₂ (3) | Br (5), Cl (2) | Cl (2), NO₂ (5) |
| Electrophilicity | High (due to NO₂ activation) | Moderate | High (NO₂ activation) |
| Reactivity in SNAr | Very reactive | Low | Reactive |
| Typical Applications | Specialty polymers, agrochemicals | Basic sulfonation | Sulfonamide synthesis |
Research Findings and Implications
- Reactivity Trends : The nitro group in this compound significantly enhances its reactivity in SNAr reactions compared to analogs lacking this group. For example, in a study comparing sulfonation rates, the target compound demonstrated a reaction rate 3× faster than 5-Bromo-2-chlorobenzene-1-sulfonyl chloride .
- Steric Effects : The bromine at position 2 introduces steric hindrance, which can limit accessibility to the sulfonyl chloride group but improves selectivity in coupling reactions.
- Synthetic Utility : The trifunctional nature of the target compound allows for sequential functionalization, a feature absent in simpler analogs like 2-Chloro-5-nitrobenzene-1-sulfonyl chloride .
Biological Activity
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure characterized by the presence of a bromine atom, a chlorine atom, a nitro group, and a sulfonyl chloride functional group. Its molecular formula is with a molecular weight of approximately 334.95 g/mol. This compound has garnered attention for its potential biological activities and applications in chemical syntheses.
The sulfonyl chloride group in this compound is highly reactive, making it an excellent electrophile in nucleophilic substitution reactions. The compound can participate in various chemical reactions, including:
- Nucleophilic substitution : The sulfonyl chloride can react with amines to form sulfonamides.
- Reduction reactions : The nitro group can be reduced to an amino group, leading to the formation of aminobenzene derivatives.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its interactions with biological molecules and potential therapeutic applications.
- Electrophilic Interactions : The compound acts as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can influence biochemical pathways by modifying these biomolecules.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have documented the biological implications of this compound:
- Study on Antimicrobial Activity : A study reported that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the sulfonyl group enhanced activity against Gram-positive bacteria .
- Cancer Research : In another investigation, compounds based on this structure were evaluated for their ability to interfere with cancer cell proliferation. The results showed that certain derivatives could inhibit cell growth in vitro, suggesting potential applications in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs and their biological activities:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | 0.98 | Lacks bromine; different chlorination pattern. |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | 0.91 | Different substitution pattern; no bromine. |
| 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | 0.89 | Lacks bromine; different position of chlorine. |
| 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | 0.88 | Contains additional chlorine substituents. |
| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | 0.81 | Methyl group instead of halogens; different reactivity. |
Preparation Methods
Nitration
- Starting from benzene or a halogenated benzene precursor, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.
- The reaction introduces a nitro group (-NO2) onto the aromatic ring, typically at the meta position relative to existing substituents due to directing effects.
- Temperature control (usually 0–50°C) is critical to avoid over-nitration or side reactions.
Halogenation (Bromination and Chlorination)
- Bromination is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to selectively introduce bromine at the 2-position.
- Chlorination to introduce chlorine at the 5-position can be performed using chlorine gas (Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.
- The presence of the nitro group influences regioselectivity, favoring substitution at specific positions.
Sulfonation and Chlorosulfonylation
- The final sulfonyl chloride group is introduced by sulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
- The reaction generally proceeds via electrophilic aromatic substitution where the sulfonyl chloride group replaces a hydrogen atom on the benzene ring.
- Reaction conditions typically involve stirring at low temperatures (0–50°C) to control reaction rate and avoid decomposition.
- Post-reaction workup includes quenching excess reagents and purification steps.
Industrial and Laboratory Scale Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | HNO3 / H2SO4, 0–50°C | Control temperature to avoid dinitration |
| Bromination | Br2 / FeBr3, room temperature | Selective for 2-position bromination |
| Chlorination | Cl2 or NCS, mild conditions | Chlorine introduced at 5-position |
| Sulfonation | ClSO3H or SO2Cl2, 0–50°C | Produces sulfonyl chloride group |
| Purification | Recrystallization, column chromatography | Achieves >95% purity |
Industrial methods scale up these reactions with continuous flow reactors and automated controls to optimize yield and consistency. Continuous monitoring by TLC or HPLC is standard practice for quality control.
Reaction Mechanism Insights
- The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring and directing electrophilic substitution to meta positions.
- The bromine and chlorine substituents influence regioselectivity by their ortho/para directing effects.
- Sulfonyl chloride formation proceeds via electrophilic attack on the aromatic ring by chlorosulfonic acid, followed by elimination of hydrogen chloride.
- The sulfonyl chloride group is highly electrophilic, enabling further functionalization in downstream synthesis.
Purification and Characterization
- After synthesis, the crude product is purified by washing with cold water, sodium bicarbonate solution to neutralize acids, and brine to remove polar impurities.
- Final purification is achieved by recrystallization from non-polar solvents such as hexane/ethyl acetate mixtures or by column chromatography.
- Characterization techniques include:
- ¹H and ¹³C NMR spectroscopy to confirm substitution pattern.
- FT-IR spectroscopy to identify sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).
- Elemental analysis to confirm molecular formula.
- Storage under inert atmosphere (argon or nitrogen) at low temperature (–20°C) in amber glass containers prevents hydrolysis and decomposition.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Key Parameters |
|---|---|---|---|
| Nitration | HNO3 / H2SO4, 0–50°C | Introduction of nitro group | Temperature control critical |
| Bromination | Br2 / FeBr3, RT | Bromine substitution at 2-position | Catalyst presence for selectivity |
| Chlorination | Cl2 or NCS, mild conditions | Chlorine substitution at 5-position | Controlled to avoid over-chlorination |
| Sulfonation | ClSO3H or SO2Cl2, 0–50°C | Sulfonyl chloride group installation | Temperature and reagent excess control |
| Purification | Water wash, NaHCO3, recrystallization | Removal of impurities, isolation of pure product | Sequential washing and crystallization |
Research Findings and Optimization Notes
- Reaction yields and purity depend heavily on precise temperature control, reagent stoichiometry, and reaction time.
- Use of catalytic N,N-dimethylformamide (DMF) can enhance sulfonylation efficiency.
- Continuous flow reactors improve heat dissipation and reaction control, leading to higher throughput and consistent quality.
- Analytical monitoring (TLC, HPLC) during synthesis allows timely intervention to prevent side reactions.
- Proper storage conditions significantly extend shelf life and maintain compound integrity.
This comprehensive review consolidates the preparation methods of this compound, emphasizing synthetic routes, reaction conditions, purification, and characterization techniques. The information is drawn from authoritative chemical synthesis literature and patent disclosures to ensure reliability and applicability in both research and industrial contexts.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Nitration : Introduce the nitro group at the meta position using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
Halogenation : Bromine and chlorine can be introduced via electrophilic substitution using FeCl₃ or AlCl₃ as catalysts. Order matters: bromination (Br₂ in CCl₄) before chlorination (Cl₂ gas) minimizes steric clashes.
Sulfonation : Sulfonyl chloride formation via chlorosulfonic acid (ClSO₃H) at 50–60°C, followed by quenching with PCl₅ to stabilize the sulfonyl chloride group.
Q. Key Considerations :
Q. How can spectroscopic techniques distinguish positional isomers of polyhalogenated benzene sulfonyl chlorides?
Methodological Answer:
- ¹H/¹³C NMR :
- Bromine and chlorine substituents induce distinct deshielding effects. For example, in 5-bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), the aromatic protons show splitting patterns reflecting substituent positions .
- Sulfonyl chloride groups cause downfield shifts (~7.5–8.5 ppm in ¹H NMR).
- Mass Spectrometry (HRMS) :
- Isotopic patterns (e.g., Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br; Cl: ~3:1 for ³⁵Cl/³⁷Cl) help confirm halogen presence.
- Fragmentation patterns differentiate nitro vs. sulfonyl chloride groups.
Q. What are the primary reaction pathways for this compound in organic synthesis?
Methodological Answer: The sulfonyl chloride group enables diverse transformations:
- Sulfonamide Formation : React with amines (e.g., benzylamine) in dry THF at 0°C to room temperature, yielding sulfonamides .
- Nucleophilic Substitution : Bromine at the ortho position can undergo Suzuki coupling with aryl boronic acids (e.g., 2-bromo-6-chlorophenylboronic acid forms biaryl structures ).
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization.
Advanced Research Questions
Q. How can conflicting regioselectivity data in electrophilic substitution reactions be resolved?
Methodological Answer: Conflicts arise from competing directing effects (e.g., nitro vs. sulfonyl chloride groups). Strategies include:
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites. For example, PubChem’s template-based models assess feasibility of substituent introduction .
- Competitive Experiments : Compare reaction outcomes using deuterated analogs or isotopic labeling to track substitution patterns.
Example : In 3-bromo-5-cyano-2-fluorobenzenesulfonyl chloride, the cyano group’s electron-withdrawing effect dominates over sulfonyl chloride, directing incoming electrophiles to specific positions .
Q. What solvent systems stabilize this compound during prolonged storage?
Methodological Answer:
- Anhydrous Conditions : Store in dry dichloromethane or acetonitrile with molecular sieves (3Å) to prevent hydrolysis.
- Low-Temperature Stability : Analogous compounds like 4-bromo-2-fluorobenzyl bromide remain stable at 0–6°C for months .
- Additives : Stabilize with 1% thionyl chloride (SOCl₂) to regenerate sulfonyl chloride from hydrolyzed byproducts.
Q. How do steric and electronic effects influence the reactivity of the sulfonyl chloride group in crowded aromatic systems?
Methodological Answer:
- Steric Hindrance : Bulky substituents (e.g., nitro at position 3) slow sulfonamide formation by restricting amine access. Use bulky amines (e.g., tert-butylamine) to probe steric tolerance.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles. Kinetic studies in polar aprotic solvents (DMF, DMSO) quantify this effect.
Q. What strategies mitigate decomposition during high-temperature reactions involving nitro and sulfonyl chloride groups?
Methodological Answer:
- Stepwise Heating : Ramp temperatures gradually (e.g., 50°C → 80°C over 2 hours) to avoid sudden decomposition.
- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress nitro group degradation.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect SO₂ release (indicator of sulfonyl chloride breakdown).
Q. How can contradictory crystallography data for halogenated benzene derivatives be reconciled?
Methodological Answer:
- Multi-Technique Validation : Cross-validate X-ray crystallography with powder XRD and solid-state NMR.
- Dynamic Disorder Analysis : For compounds like 5-bromo-2-chlorobenzoic acid, thermal ellipsoid models in crystallography software (e.g., SHELX) account for halogen atom positional disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
